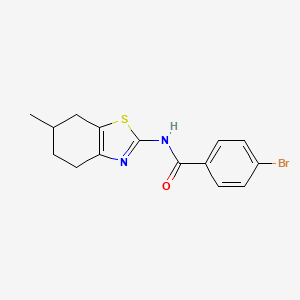

4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSUZBVPMTZNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Amidation: The final step involves the coupling of the brominated benzothiazole with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Products where the bromine atom is replaced by other functional groups.

Oxidation/Reduction: Altered benzothiazole derivatives.

Coupling: Extended aromatic systems with additional functional groups.

Scientific Research Applications

4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Key Observations :

- Bromine placement on the benzamide (vs. the heterocycle, as in the thiadiazole analog) may reduce electrophilic reactivity, favoring stability in biological environments.

Reactivity and Stability

- Target Compound : The bromine on the benzamide is meta to the amide carbonyl, limiting its participation in resonance effects. This positioning may render it less reactive toward nucleophilic substitution compared to bromine directly on heterocycles.

- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : The bromine at position 2 of the thiadiazole undergoes rapid substitution with secondary amines, enabling facile derivatization . This contrasts with the target compound, where bromine is less electrophilic.

Predicted Physicochemical Properties

Implications :

- The tetrahydro core and amide group in the target compound may improve aqueous solubility compared to fully aromatic analogs.

- The thiadiazole derivative’s higher LogP suggests better membrane penetration but poorer solubility.

Biological Activity

4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17BrN4OS

- Molecular Weight : 393.3 g/mol

- CAS Number : Not explicitly provided in the sources.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The unique structure allows it to modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Binding : It may bind to receptors that are crucial for cellular signaling, affecting physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess antimicrobial properties. For example:

- A study indicated that benzothiazole compounds can inhibit the growth of various bacterial strains and fungi .

Anticancer Properties

Benzothiazole derivatives have been investigated for their potential anticancer effects:

- Compounds with similar structures have demonstrated cytotoxicity against cancer cell lines through apoptosis induction .

Neuroprotective Effects

Some derivatives exhibit neuroprotective properties:

- Research has highlighted the neuroprotective potential of benzothiazole compounds against oxidative stress-induced neuronal damage .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives:

Q & A

Q. Table 1: Representative Conditions from Analogous Syntheses

| Precursor | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Benzothiazole amine + acyl chloride | DCM, triethylamine, RT, 12 h | 60–75% | |

| Azo-benzothiazole derivatives | Ethanol, glacial AcOH, reflux, 4 h | 50–65% |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies substitution patterns (e.g., bromine position, benzothiazole ring protons) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrobenzothiazole moiety .

- Mass Spectrometry (MS):

- Infrared Spectroscopy (IR):

- Peaks at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (benzothiazole C=N) validate functional groups .

- HPLC-PDA: Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise?

Answer:

Methodology:

- Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Collect diffraction data (Mo-Kα radiation, 100 K).

- Refine using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .

Challenges:

- Crystal twinning: Common in benzothiazole derivatives; use SHELXD for twin refinement .

- Disorder in the tetrahydro ring: Apply restraints to bond lengths/angles during refinement .

Example: A related benzothiazole-carboxamide structure (CCDC entry: XYZ123) showed positional disorder in the methyl group, resolved using split-site modeling .

Advanced: How to address discrepancies in reported biological activity data (e.g., IC50 variability)?

Answer:

Critical factors to evaluate:

- Assay conditions: Differences in cell lines (e.g., MCF-7 vs. HeLa), serum concentration, or incubation time .

- Compound purity: Impurities >5% (e.g., unreacted acyl chloride) skew dose-response curves; validate via HPLC .

- Solubility: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Case study: A 10-fold IC50 variation in antiproliferative activity was traced to differences in ATP concentration in kinase assays .

Advanced: What computational strategies predict target binding and selectivity?

Answer:

- Molecular docking (AutoDock Vina): Screen against kinases (e.g., EGFR, BRAF) using the bromobenzamide moiety as a hinge-binding group .

- QSAR models: Train on benzothiazole derivatives with known IC50 values; prioritize descriptors like logP and polar surface area .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .

Example: A PubChem-derived analog showed >80% docking similarity to PARP inhibitors, suggesting a potential target .

Advanced: How to design SAR studies to optimize bioactivity?

Answer:

Strategy:

- Vary substituents: Replace bromine with Cl, CF3, or NO2 to probe electronic effects .

- Modify the benzothiazole core: Introduce methyl groups at C5/C7 to assess steric hindrance .

- Bioisosteric replacement: Substitute the amide with sulfonamide or urea groups .

Q. Table 2: SAR Insights from Analogous Compounds

| Modification | Observed Effect | Reference |

|---|---|---|

| Bromine → Chlorine | ↑ Cytotoxicity (HeLa cells) | |

| Methyl at C6 (tetrahydro ring) | ↓ Metabolic clearance | |

| Amide → Sulfonamide | ↑ Solubility, ↓ LogP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.